

# Xanthiside structure and chemical properties

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## Compound of Interest

Compound Name: Xanthiside

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## Xanthiside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Xanthiside**, a heterocyclic glucoside first isolated from the fruits of *Xanthium pungens*, presents a unique molecular architecture with potential pharmacological significance. This document provides a detailed overview of its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. While preliminary reports suggest potential anti-inflammatory and antioxidant activities, further in-depth biological evaluation is required to elucidate its mechanism of action and therapeutic potential. This guide is intended to serve as a foundational resource for researchers investigating **Xanthiside** for drug discovery and development purposes.

### Chemical Structure and Identification

**Xanthiside** is chemically known as 7-( $\beta$ -D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1,2]thiazine-3,5-dione.<sup>[1]</sup> Its structure is characterized by a thiazinedione core linked to a glucose moiety.

Figure 1: 2D Chemical Structure of **Xanthiside**.

### Physicochemical and Computed Properties

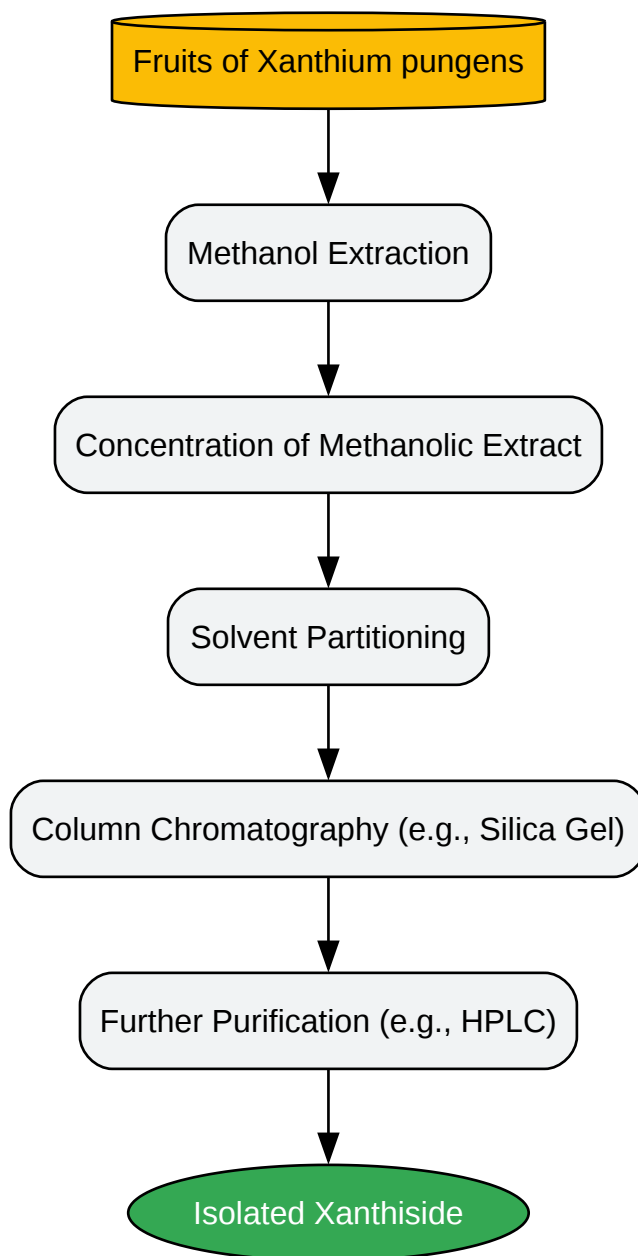
A summary of the known chemical and computed properties of **Xanthiside** is presented in the table below. Experimental physical properties such as melting point, boiling point, and specific solubility data are not yet publicly available and require determination.

Property	Value	Source
IUPAC Name	7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][2]thiazine-3,5-dione	
Synonyms	Xanthiside, Xanthiazone O-β-D-glucoside	
CAS Number	866366-86-1	
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>8</sub> S	PubChem
Molecular Weight	401.43 g/mol	PubChem
Canonical SMILES	<chem>CC1(C2=C(C=C(C1=O)COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CS2)C</chem>	PubChem
InChI Key	N/A	
XLogP3 (Computed)	-1.5	PubChem
Hydrogen Bond Donors	5	PubChem
Hydrogen Bond Acceptors	9	PubChem
Rotatable Bonds	5	PubChem
Appearance	N/A	
Purity (Typical)	~98% (by HPLC)	Commercial
Storage Conditions	-20°C	Commercial

## Experimental Protocols

The isolation and structure elucidation of **Xanthiside** were first reported by Mahmoud et al. (2005). The following experimental methodologies are based on the techniques described in their publication.

## Isolation of Xanthiside from Xanthium pungens



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Figure 2: General workflow for the isolation of **Xanthiside**.

A detailed protocol for the isolation of **Xanthiside** would involve the following steps, as inferred from the primary literature:

- **Plant Material Collection and Preparation:** Fruits of *Xanthium pungens* are collected, dried, and ground to a fine powder.
- **Extraction:** The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **Xanthiside** are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## Structure Elucidation

The chemical structure of **Xanthiside** was determined using a combination of spectroscopic techniques.

### 3.2.1. Spectroscopic Analysis

Technique	Purpose
Infrared (IR) Spectroscopy	To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, C-N, C-S bonds).
Mass Spectrometry (MS)	To determine the molecular weight and elemental composition (CIMS and High-Resolution EIMS).
$^1\text{H}$ NMR (400 MHz)	To determine the number and chemical environment of protons in the molecule.
$^{13}\text{C}$ NMR and DEPT	To determine the number and type of carbon atoms ( $\text{CH}_3$ , $\text{CH}_2$ , $\text{CH}$ , $\text{C}$ ).
2D NMR (COSY, HMQC, COLOC)	To establish the connectivity between protons and carbons, and to assemble the molecular framework.
NOE Experiments	To determine the stereochemistry and spatial proximity of atoms.

A summary of the expected and reported spectroscopic data is presented below. The specific chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) are based on the initial report by Mahmoud et al. (2005).

#### Table of Spectroscopic Data

<sup>1</sup> H NMR (400 MHz, CD <sub>3</sub> OD)	δ (ppm)	Multiplicity	J (Hz)	Assignment
Data from primary literature required				

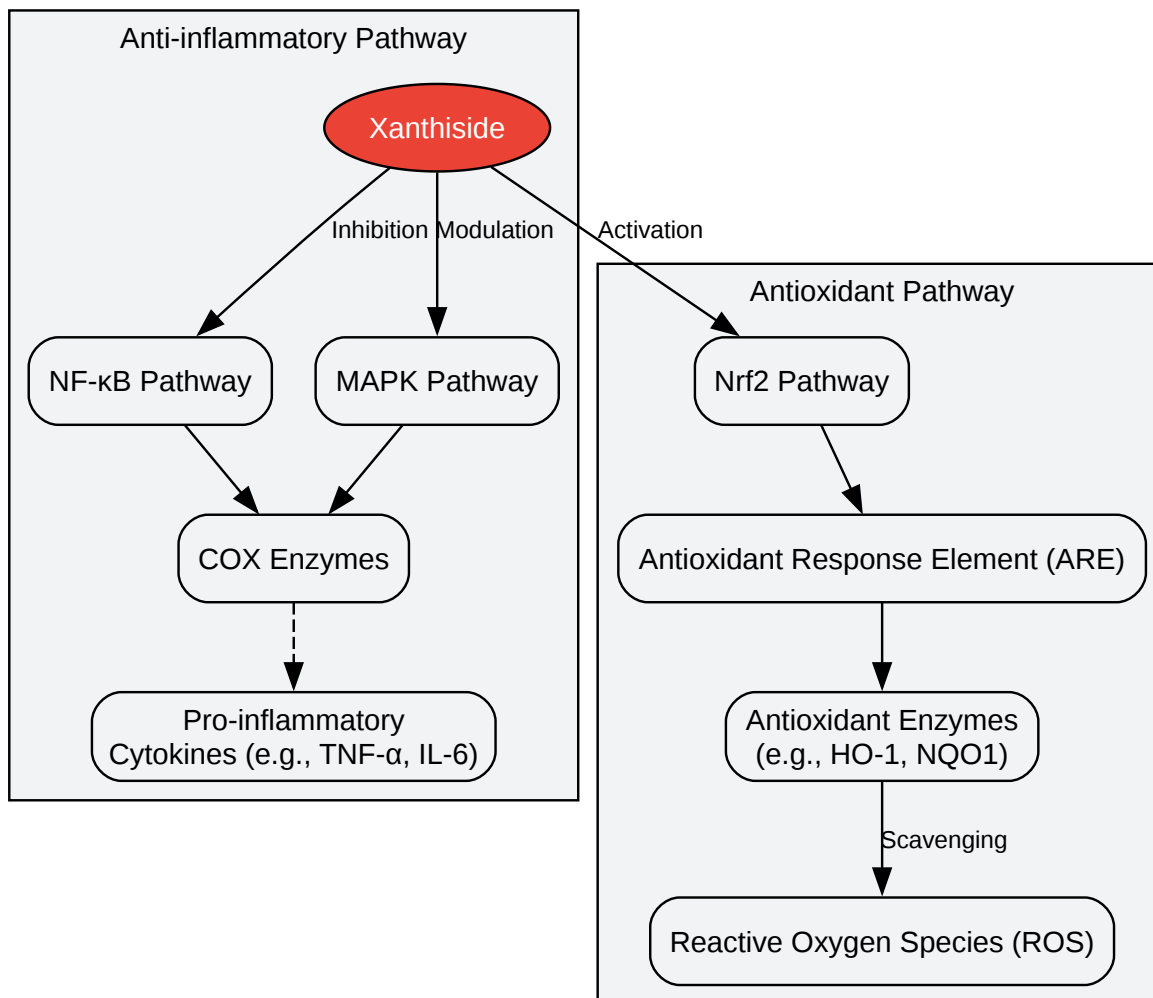
<sup>13</sup> C NMR (100 MHz, CD <sub>3</sub> OD)	δ (ppm)	Assignment
Data from primary literature required		

## Biological Activity and Signaling Pathways

While **Xanthiside** has been noted for its potential anti-inflammatory and antioxidant effects, there is a lack of publicly available, in-depth studies detailing these activities and their underlying mechanisms. Further research is necessary to quantify its biological effects (e.g., determining IC<sub>50</sub> values in relevant assays) and to identify the specific signaling pathways it may modulate.

## Potential Anti-inflammatory and Antioxidant Mechanisms

Based on the general understanding of natural glucosides with similar structural features, potential mechanisms of action could involve the modulation of key inflammatory and antioxidant signaling pathways.



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Figure 3: Hypothetical signaling pathways potentially modulated by **Xanthiside**.

Further experimental validation is required to confirm the involvement of these or other pathways in the biological activity of **Xanthiside**.

## Conclusion and Future Directions

**Xanthiside** is a natural product with a well-characterized chemical structure. The foundational data presented in this guide provides a starting point for further investigation into its pharmacological properties. Future research should focus on:

- **Total Synthesis:** Developing a synthetic route to **Xanthiside** to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.
- **In-depth Biological Evaluation:** Conducting a comprehensive panel of in vitro and in vivo assays to quantify its anti-inflammatory, antioxidant, and other potential biological activities.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways through which **Xanthiside** exerts its biological effects.
- **Pharmacokinetic and Toxicological Profiling:** Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its potential as a drug candidate.

This technical guide serves as a central repository of the current knowledge on **Xanthiside** and aims to facilitate and accelerate future research in this area.

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## References

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